molecular formula C17H14BrCl2N3O2 B5310164 3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide

3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide

Cat. No. B5310164
M. Wt: 443.1 g/mol
InChI Key: HXLVPHIDBAAPLG-LSHDLFTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide is a chemical compound that has gained attention in scientific research for its potential use in various fields, including medicine, agriculture, and environmental protection.

Mechanism of Action

The mechanism of action of 3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide involves the inhibition of tubulin polymerization, leading to disruption of microtubule formation and cell division. This compound also induces apoptosis in cancer cells by activating caspase-3 and caspase-9, leading to mitochondrial dysfunction and DNA fragmentation.
Biochemical and physiological effects:
Studies have shown that 3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide has a low toxicity profile and does not cause significant adverse effects in normal cells. However, it may cause cytotoxicity and genotoxicity in cancer cells, leading to cell death. This compound also has antimicrobial activity against various bacteria and fungi, suggesting its potential use as an antibacterial and antifungal agent.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide in lab experiments is its low toxicity profile, which allows for safe handling and use in various assays. However, its limited solubility in water may pose a challenge in some experiments, and its potential cytotoxicity may require careful optimization of experimental conditions.

Future Directions

There are several potential future directions for research on 3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction could be the investigation of its potential use as a herbicide in agriculture, given its antimicrobial activity and low toxicity profile. Further studies could also explore its mechanism of action in more detail and identify potential targets for cancer therapy.

Synthesis Methods

The synthesis of 3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide involves the reaction of 3,5-dichlorobenzoyl chloride with 4-bromobenzoyl hydrazine in the presence of a base, followed by the reaction of the resulting intermediate with 3-bromo-1-chlorobutane. The final product is obtained after purification through column chromatography.

Scientific Research Applications

3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide has been studied for its potential use as an antitumor agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, this compound has been investigated for its antimicrobial activity against various bacteria and fungi, as well as its potential use as a herbicide in agriculture.

properties

IUPAC Name

4-bromo-N-[(E)-[4-(3,5-dichloroanilino)-4-oxobutan-2-ylidene]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrCl2N3O2/c1-10(22-23-17(25)11-2-4-12(18)5-3-11)6-16(24)21-15-8-13(19)7-14(20)9-15/h2-5,7-9H,6H2,1H3,(H,21,24)(H,23,25)/b22-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLVPHIDBAAPLG-LSHDLFTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)Br)CC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)Br)/CC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrCl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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